molecular formula C18H13N3OS2 B612061 (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one

Katalognummer: B612061
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: XOLMRFUGOINFDQ-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 3306 ist ein selektiver, ATP-kompetitiver und zellpermeabler Inhibitor der Cyclin-abhängigen Kinase 1 (CDK1). CDK1 ist ein entscheidendes regulatorisches Protein, das den G2/M-Phasenübergang des Zellzyklus steuert. Ro 3306 hat in mehreren präklinischen Modellen eine potente Antitumoraktivität gezeigt, was es zu einer wertvollen Verbindung in der Krebsforschung macht .

Wissenschaftliche Forschungsanwendungen

Ro 3306 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Ro 3306 entfaltet seine Wirkung durch selektive Hemmung von CDK1. CDK1 bildet einen bipartiten Komplex mit Cyclin B, der verschiedene Substrate phosphoryliert, die an der Auflösung der Kernhülle, der Chromosomenkondensation, der Mitose-Spindelmontage und der Aktivierung der Spindelmontage-Kontrollstelle beteiligt sind. Durch die Hemmung von CDK1 stoppt Ro 3306 die Zellen effektiv in der G2/M-Phase, was zu einem Zellzyklusarrest und Apoptose führt .

Wirkmechanismus

Target of Action

Ro-3306, also known as “RO 3306” or “5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone” or “(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one”, is a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1) . CDK1 is an important cell cycle regulatory protein that specifically controls the G2/M phase transition of the cell cycle .

Mode of Action

Ro-3306 works by binding to the ATP pocket of CDK1 . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Biochemical Pathways

The inhibition of CDK1 by Ro-3306 affects the cell cycle, particularly the G2/M phase transition . It enhances downstream p53 signaling . The inhibition of CDK1 can lead to cell cycle arrest at the G2/M boundary .

Pharmacokinetics

It is known to be cell-permeable , indicating that it can cross cell membranes and reach its target within cells.

Result of Action

Ro-3306 has been shown to have multiple anticancer effects. It significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to increase the expression of cell cycle inhibitors p21 and p16, as well as the expression of tumor necrosis factor (tnf), and it downregulates the expression of tissue inhibitor of metalloproteinase 3 (timp3) .

Action Environment

It has been shown to be effective in both in vitro and in vivo models . In a genetically engineered mouse model of high-grade serous ovarian cancer, treatment with Ro-3306 for four weeks showed a significant decrease in tumor weight under both obese and lean conditions .

Biochemische Analyse

Biochemical Properties

Ro-3306 is a selective cyclin-dependent kinase (CDK1) inhibitor . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Cellular Effects

Ro-3306 significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines .

Molecular Mechanism

The mechanism of action of Ro-3306 involves binding to the ATP pocket of CDK1 . It enhances downstream p53 signaling . Ro-3306 also affects the expression of cell cycle inhibitory and apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, Ro-3306 has been shown to have long-term effects on cellular function. For instance, the treatment of cells with Ro-3306 for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Dosage Effects in Animal Models

In animal models, the effects of Ro-3306 vary with different dosages. The treatment of mice with Ro-3306 for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Metabolic Pathways

Ro-3306 is involved in the cell cycle regulatory pathway, specifically controlling the G2/M phase transition of the cell cycle . It interacts with cyclin B and affects the phosphorylation of a spectrum of substrates .

Transport and Distribution

Ro-3306 is an ATP-competitive inhibitor, suggesting that it may be transported into cells via mechanisms similar to those used for ATP . Once inside the cell, it binds to the ATP pocket of CDK1 .

Subcellular Localization

Ro-3306 localizes to the mitotic spindle during mitosis . This localization is critical for its role in coordinating nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Vorbereitungsmethoden

Ro 3306 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die bestimmte Reagenzien und Bedingungen beinhaltenDie Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Ro 3306 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Ro 3306 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen chemischen Eigenschaften zu erhalten.

    Substitution: Ro 3306 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

Ro 3306 ist einzigartig in seiner hohen Selektivität für CDK1 im Vergleich zu anderen Cyclin-abhängigen Kinasen. Zu ähnlichen Verbindungen gehören:

Eigenschaften

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of Ro-3306?

A1: Ro-3306 specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]

Q2: How does Ro-3306 interact with CDK1?

A2: Ro-3306 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]

Q3: What are the downstream effects of CDK1 inhibition by Ro-3306?

A3: Ro-3306-mediated CDK1 inhibition leads to:

  • Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]
  • Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]
  • Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]
  • Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]

Q4: Does Ro-3306 affect the expression of CDK1 itself?

A4: While Ro-3306 primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]

Q5: What are the in vitro effects of Ro-3306 on cancer cells?

A5: Ro-3306 exhibits anti-tumorigenic effects in various cancer cell lines, including:

  • Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]
  • Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]
  • Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]

Q6: What are the in vivo effects of Ro-3306 in preclinical models?

A6: Studies using xenograft mouse models demonstrate:

  • Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]
  • Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]

Q7: Are there any observed side effects of Ro-3306 in preclinical studies?

A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []

Q8: What are the potential therapeutic applications of Ro-3306?

A8: Given its anti-tumorigenic effects, Ro-3306 holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]

Q9: What are the limitations of using Ro-3306?

A9: Despite its potential, limitations include:

  • Potential for resistance development: As with many targeted therapies, cancer cells might develop resistance mechanisms. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.